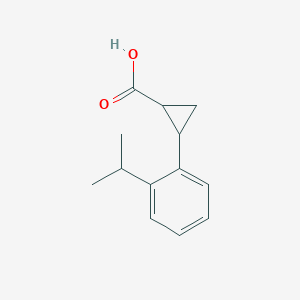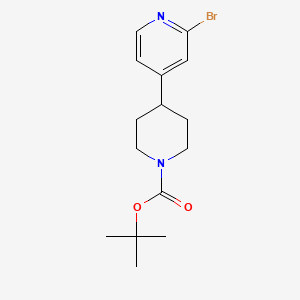![molecular formula C9H13ClO3S B15126850 rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis: is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic hexane and cyclobutane rings, which are fused together with an oxaspiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the spirocyclic structure and the introduction of the methanesulfonyl chloride group. Common reagents used in these reactions include strong bases, oxidizing agents, and chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Scientific Research Applications
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis involves its reactivity with various biological and chemical targets. The methanesulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity can result in the modulation of biological pathways and the inhibition of specific molecular targets.
Comparison with Similar Compounds
- rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans
- rac-[(1S,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis
- rac-[(1S,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, trans
Uniqueness: The unique spirocyclic structure of rac-[(1R,5R)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis sets it apart from other similar compounds
Properties
Molecular Formula |
C9H13ClO3S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c10-14(11,12)6-8-4-7(8)5-13-9(8)2-1-3-9/h7H,1-6H2 |
InChI Key |
DDYJTKRQZKPCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)




![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)






![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)
